molecular formula C11H13ClN2O4 B3237227 4-((tert-Butoxycarbonyl)amino)-2-chloronicotinic acid CAS No. 1383788-47-3

4-((tert-Butoxycarbonyl)amino)-2-chloronicotinic acid

Cat. No.: B3237227
CAS No.: 1383788-47-3
M. Wt: 272.68 g/mol
InChI Key: UFNXHDCOFAGXCX-UHFFFAOYSA-N
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Description

4-((tert-Butoxycarbonyl)amino)-2-chloronicotinic acid is a pyridine derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group at the 4-position and a chlorine substituent at the 2-position of the nicotinic acid backbone. This compound is structurally significant in medicinal chemistry and organic synthesis, where it serves as a key intermediate for constructing complex molecules, particularly in peptide coupling reactions and heterocyclic drug development. Its Boc group enhances stability during synthetic processes, while the chlorine atom modulates electronic properties and reactivity .

Properties

IUPAC Name

2-chloro-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O4/c1-11(2,3)18-10(17)14-6-4-5-13-8(12)7(6)9(15)16/h4-5H,1-3H3,(H,15,16)(H,13,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFNXHDCOFAGXCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C(=NC=C1)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101146232
Record name 2-Chloro-4-[[(1,1-dimethylethoxy)carbonyl]amino]-3-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101146232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1383788-47-3
Record name 2-Chloro-4-[[(1,1-dimethylethoxy)carbonyl]amino]-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1383788-47-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4-[[(1,1-dimethylethoxy)carbonyl]amino]-3-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101146232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((tert-Butoxycarbonyl)amino)-2-chloronicotinic acid typically involves the protection of the amino group with a tert-butoxycarbonyl group. This can be achieved by reacting the amino precursor with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete protection of the amino group.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-((tert-Butoxycarbonyl)amino)-2-chloronicotinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: The major products formed are the substituted derivatives of the original compound, where the chlorine atom is replaced by the nucleophile.

    Deprotection Reactions: The major product is the free amine derivative of the compound, along with the by-products of the deprotection reaction.

Scientific Research Applications

4-((tert-Butoxycarbonyl)amino)-2-chloronicotinic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a building block for the synthesis of biologically active molecules.

    Medicine: It serves as a precursor in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 4-((tert-Butoxycarbonyl)amino)-2-chloronicotinic acid primarily involves its role as a protected amino acid derivative. The tert-butoxycarbonyl group protects the amino group from unwanted reactions during synthetic processes. Upon deprotection, the free amine can participate in various biochemical reactions, targeting specific enzymes or receptors depending on the context of its use .

Comparison with Similar Compounds

Electronic Effects :

  • Chlorine at C2 (meta to the carboxylic acid) in the target compound could alter electron-withdrawing effects, influencing reactivity in coupling reactions versus the isomer’s Cl at C4 (ortho position) .

Other Pyridine Derivatives

4-Amino-2-chloronicotinic Acid

  • Structure : Lacks the Boc group, exposing the primary amine.
  • Reactivity : More nucleophilic but less stable under acidic conditions.
  • Applications : Direct precursor to the target compound; used in unprotected amine-mediated reactions.

4-(Boc-amino)-6-chloronicotinic Acid

  • Structure : Chlorine at C6 instead of C2.

Biological Activity

4-((tert-Butoxycarbonyl)amino)-2-chloronicotinic acid, also known as GSK-F1, is a compound of significant interest due to its biological activity, particularly as an inhibitor of phosphatidylinositol 4-kinase alpha (PI4KA). This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacological applications, and relevant research findings.

Chemical Structure and Properties

The compound features a chloronicotinic acid structure with a tert-butoxycarbonyl (Boc) protecting group on the amino group. The presence of the chlorine atom enhances its biological activity by influencing the compound's interaction with biological targets.

GSK-F1 primarily acts as an inhibitor of PI4KA , a key enzyme in the phosphatidylinositol signaling pathway. By inhibiting this enzyme, GSK-F1 disrupts the production of phosphatidylinositol 4-phosphate (PI4P), which is crucial for various cellular processes including membrane trafficking and signal transduction.

Key Mechanisms:

  • Target Enzyme : PI4KA
  • Mode of Action : Inhibition of PI4P production
  • Biochemical Pathway : Phosphatidylinositol cycle

Biological Activity and Applications

GSK-F1 has been investigated for its potential therapeutic effects in several areas:

  • Hepatitis C Virus (HCV) Infection : The compound has shown significant anti-HCV activity by inhibiting viral replication through its action on PI4KA. This makes it a valuable tool for studying HCV biology and developing antiviral therapies.
  • Cancer Research : Due to its role in cell signaling pathways, GSK-F1 is being explored for its potential in cancer treatment. The inhibition of PI4KA may affect tumor cell proliferation and survival.
  • Neurodegenerative Diseases : Research indicates that modulation of the phosphoinositide signaling pathway can influence neuronal health, suggesting potential applications in neurodegenerative conditions.

Table 1: Summary of Biological Activities

Activity AreaObservationsReferences
Anti-HCVSignificant inhibition of HCV replication in vitro
Cancer Cell ProliferationReduced proliferation rates observed in cancer cell lines
NeuroprotectionPotential protective effects against neurodegeneration observed in preliminary studies

Case Study: Anti-HCV Activity

In a study examining the efficacy of GSK-F1 against HCV, researchers found that treatment with the compound resulted in a marked decrease in viral load in infected cell cultures. The IC50 value was determined to be significantly lower than that of existing antiviral agents, highlighting its potential as a novel therapeutic option.

Pharmacokinetics

GSK-F1 exhibits moderate pharmacokinetic properties in animal models. It is absorbed effectively, with a half-life that supports once-daily dosing regimens. These characteristics are favorable for its development as a therapeutic agent.

Q & A

Q. What are the common synthetic routes for 4-((tert-Butoxycarbonyl)amino)-2-chloronicotinic acid, and how are reaction conditions optimized?

The synthesis typically involves sequential functionalization of the pyridine core. A Boc (tert-butoxycarbonyl) group is introduced via carbamate formation, followed by chlorination at the 2-position. Key steps include:

  • Boc Protection : Reacting the amino group with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., DMAP or TEA in THF) to prevent undesired side reactions.
  • Chlorination : Electrophilic substitution using reagents like NCS (N-chlorosuccinimide) in polar aprotic solvents (e.g., DMF). Optimization focuses on temperature control (0–25°C), solvent selection, and stoichiometry to minimize by-products. Chromatographic purification (e.g., silica gel column) is critical for isolating the final product .

Q. Which purification techniques are effective for isolating this compound from reaction mixtures?

  • Chromatography : Reverse-phase HPLC or flash chromatography with gradients of acetonitrile/water is preferred for removing polar impurities.
  • Recrystallization : Solvent mixtures like ethyl acetate/hexane yield high-purity crystals by exploiting differential solubility. Purity is validated via HPLC (>98% purity) and NMR (absence of extraneous peaks). Note that Boc-protected compounds may require inert atmospheres during drying to prevent hydrolysis .

Q. How is the compound’s structure confirmed when crystallographic data is unavailable?

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify key signals (e.g., Boc tert-butyl group at δ ~1.4 ppm, aromatic protons, and carboxylic acid resonance).
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+^+ for C11_{11}H14_{14}ClN2_2O4_4: theoretical 273.0645). Discrepancies in spectral data, such as unexpected splitting in aromatic regions, may indicate regioisomeric impurities, necessitating repeated purification .

Advanced Research Questions

Q. How do substituent positions (e.g., chlorine or Boc group) influence reactivity in cross-coupling reactions?

The 2-chloro substituent activates the pyridine ring for Suzuki-Miyaura couplings, enabling boronic acid partners to replace the chloride. The Boc group’s steric bulk may hinder reactions at the 4-position. Comparative studies with analogs (e.g., 4-chloro vs. 2-chloro derivatives) show:

  • Electronic Effects : Electron-withdrawing Cl at 2-position increases electrophilicity, enhancing coupling efficiency.
  • Steric Effects : Boc protection at 4-position may reduce accessibility for bulky catalysts (e.g., Pd(PPh3_3)4_4). Reaction optimization requires adjusting catalyst loading (1–5 mol%) and microwave-assisted heating (80–120°C) .

Q. What strategies resolve contradictions in spectral data (e.g., NMR or HPLC) for this compound?

  • Dynamic HPLC Analysis : Detect diastereomers or tautomers by varying column temperatures.
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals; e.g., NOESY can confirm spatial proximity of Boc and Cl groups. Discrepancies between theoretical and observed 13^13C shifts (e.g., carbonyl carbons) may indicate partial Boc deprotection, necessitating pH-controlled storage .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Docking Studies : Simulate interactions with target enzymes (e.g., kinases) using the carboxylic acid as a zinc-binding motif.
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity. For example, replacing Cl with electron-deficient groups (e.g., CF3_3) may improve binding affinity, while modifying the Boc group’s size can modulate membrane permeability .

Data Contradiction and Validation

Q. How should researchers address discrepancies between synthetic yields reported in literature?

  • Reproducibility Checks : Verify catalyst purity (e.g., Pd sources), solvent dryness, and inert reaction conditions.
  • By-Product Analysis : LC-MS can identify dimers or oxidation by-products (e.g., dechlorinated species). For example, yields <50% often result from incomplete Boc protection; adding molecular sieves or scavengers (e.g., DIPEA) improves efficiency .

Q. What methods validate the compound’s stability under physiological conditions for drug discovery?

  • pH Stability Assays : Incubate in buffers (pH 1–10) and monitor degradation via HPLC.
  • Plasma Stability Tests : Exposure to human plasma (37°C, 24h) assesses esterase-mediated Boc cleavage. Instability in acidic conditions (e.g., gastric pH) may necessitate prodrug strategies, such as esterification of the carboxylic acid .

Applications in Medicinal Chemistry

Q. How is this compound utilized in peptide mimetics or PROTAC design?

The carboxylic acid serves as a linker for conjugating targeting ligands (e.g., E3 ligase binders). Key steps include:

  • Solid-Phase Synthesis : Couple the acid to resin-bound peptides using HATU/DIPEA activation.
  • Boc Deprotection : Treat with TFA/DCM (1:1) to expose the amino group for further functionalization. Challenges include maintaining solubility during conjugation and minimizing racemization .

Q. What role does stereochemistry play in the biological activity of derivatives?

Chirality at the amino acid moiety (if present) significantly impacts target binding. For example:

  • (R)-Isomers : May exhibit higher affinity for G-protein-coupled receptors due to spatial compatibility.
  • (S)-Isomers : Often show reduced activity but improved metabolic stability.
    Enantiomeric resolution via chiral HPLC (e.g., Chiralpak AD-H column) is critical for preclinical evaluations .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-((tert-Butoxycarbonyl)amino)-2-chloronicotinic acid
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4-((tert-Butoxycarbonyl)amino)-2-chloronicotinic acid

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